molecular formula C29H40N4O4 B10833665 Lactam derivative 4

Lactam derivative 4

Cat. No.: B10833665
M. Wt: 508.7 g/mol
InChI Key: AGYANLSXRVBLRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lactam derivative 4 typically involves cyclization reactions. One common method is the Staudinger ketene-imine cycloaddition, where an imine reacts with a ketene to form the lactam ring . This reaction can be carried out under various conditions, often requiring a catalyst to enhance the reaction rate and selectivity. For instance, rhodium-organo relay catalysis has been used to achieve diastereoselective synthesis of highly functionalized β-lactams .

Industrial Production Methods

Industrial production of lactam derivatives often involves large-scale cyclization reactions. The process may include steps like nucleophilic substitution, cycloaddition, ring expansion, and rearrangement . These methods are optimized for high yield and purity, ensuring that the final product meets the necessary standards for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Lactam derivative 4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield amines .

Scientific Research Applications

Lactam derivative 4 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of lactam derivative 4 involves its interaction with specific molecular targets. For instance, in its role as an antibacterial agent, it targets penicillin-binding proteins, inhibiting the synthesis of bacterial cell walls . This leads to the disruption of cell wall integrity and ultimately, bacterial cell death. The compound may also interact with other enzymes and proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Lactam derivative 4 can be compared with other lactam compounds such as:

Uniqueness

This compound is unique due to its specific structural features and the range of reactions it can undergo.

Properties

Molecular Formula

C29H40N4O4

Molecular Weight

508.7 g/mol

IUPAC Name

2-[4-[4-(4-amino-2-octyl-5-oxo-7,8-dihydropyrimido[5,4-f][1,4]oxazepin-6-yl)phenyl]cyclohexyl]acetic acid

InChI

InChI=1S/C29H40N4O4/c1-2-3-4-5-6-7-8-24-31-27(30)26-28(32-24)37-18-17-33(29(26)36)23-15-13-22(14-16-23)21-11-9-20(10-12-21)19-25(34)35/h13-16,20-21H,2-12,17-19H2,1H3,(H,34,35)(H2,30,31,32)

InChI Key

AGYANLSXRVBLRK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC1=NC(=C2C(=N1)OCCN(C2=O)C3=CC=C(C=C3)C4CCC(CC4)CC(=O)O)N

Origin of Product

United States

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